vc-PABC-DM1
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Overview
Description
vc-PABC-DM1: is a compound used in the synthesis of antibody-drug conjugates (ADCs). ADCs are a class of targeted cancer therapeutics that combine the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The compound this compound consists of a valine-citrulline (vc) dipeptide linker, a para-aminobenzyloxycarbonyl (PABC) self-immolative spacer, and a cytotoxic drug, DM1, which is a derivative of maytansine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of vc-PABC-DM1 involves several steps:
Linker Synthesis: The valine-citrulline dipeptide is synthesized using standard peptide coupling reactions.
Spacer Attachment: The PABC spacer is attached to the dipeptide through a carbamate linkage.
Drug Conjugation: The DM1 drug is conjugated to the PABC spacer via a disulfide bond, forming the final this compound compound
Industrial Production Methods: Industrial production of this compound typically involves large-scale peptide synthesis techniques, followed by purification using high-performance liquid chromatography (HPLC). The final product is obtained as a solid and stored under specific conditions to maintain stability .
Chemical Reactions Analysis
Types of Reactions: vc-PABC-DM1 undergoes several types of chemical reactions:
Cleavage Reactions: The valine-citrulline linker is cleaved by proteases such as cathepsin B, releasing the active DM1 drug
Reduction Reactions: The disulfide bond between the PABC spacer and DM1 can be reduced, leading to the release of DM1.
Common Reagents and Conditions:
Proteases: Enzymes like cathepsin B are commonly used to cleave the valine-citrulline linker
Reducing Agents: Agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used to reduce the disulfide bond.
Major Products:
Scientific Research Applications
vc-PABC-DM1 has several scientific research applications:
Cancer Therapeutics: It is primarily used in the development of ADCs for targeted cancer therapy. .
Biological Studies: Researchers use this compound to study the stability and efficacy of different linker-drug combinations in ADCs
Pharmacokinetics: The compound is used to investigate the pharmacokinetics and biodistribution of ADCs in preclinical and clinical studies
Mechanism of Action
The mechanism of action of vc-PABC-DM1 involves several steps:
Targeting: The ADC containing this compound binds to a specific antigen on the surface of cancer cells.
Internalization: The ADC-antigen complex is internalized into the cancer cell via endocytosis.
Cleavage: The valine-citrulline linker is cleaved by lysosomal proteases, releasing the PABC-DM1 conjugate.
Drug Release: The PABC spacer undergoes self-immolation, releasing the active DM1 drug, which then exerts its cytotoxic effects by inhibiting microtubule assembly .
Comparison with Similar Compounds
vc-PABC-DM1 can be compared with other similar compounds used in ADCs:
vc-MMAE: This compound uses a valine-citrulline linker with monomethyl auristatin E (MMAE) as the cytotoxic drug.
mc-vc-PABC-MMAE: This compound includes a maleimidocaproyl (mc) spacer in addition to the valine-citrulline linker and MMAE.
Uniqueness: this compound is unique due to its use of the PABC self-immolative spacer, which ensures efficient release of the DM1 drug upon cleavage by proteases. This design enhances the stability and efficacy of the ADC .
Biological Activity
vc-PABC-DM1 is a novel compound utilized primarily in the development of antibody-drug conjugates (ADCs), which are targeted cancer therapies combining monoclonal antibodies with potent cytotoxic agents. This article explores the biological activity of this compound, summarizing its mechanisms, efficacy, and clinical implications based on diverse research findings.
This compound is a cleavable linker system that connects the cytotoxic agent DM1 (a derivative of maytansine) to an antibody via a p-aminobenzyloxycarbonyl (PABC) spacer. The unique design allows for selective delivery of the cytotoxic agent to cancer cells upon internalization, enhancing therapeutic efficacy while minimizing systemic toxicity. The mechanism of action involves:
- Targeting : The antibody component binds specifically to antigens expressed on cancer cells.
- Internalization : Upon binding, the ADC is internalized into the cell.
- Payload Release : The cleavable linker facilitates the release of DM1 within the cell, leading to microtubule disruption and subsequent cell death.
Efficacy in Preclinical Studies
Numerous studies have evaluated the efficacy of this compound in various cancer models. Notably, research indicates that ADCs utilizing this compound demonstrate superior potency compared to traditional chemotherapy agents and even some existing ADCs.
Comparative Efficacy
A study comparing different ADC formulations showed that the H32-VCMMAE ADC exhibited greater anticancer activity than H32-DM1 and Kadcyla®, with efficacy measured across various cancer cell lines (N87, SK-BR-3, BT474) . The following table summarizes key findings from comparative studies:
ADC Type | IC50 (nM) | Relative Efficacy |
---|---|---|
H32-DM1 | 0.5 | 2-8x greater than Kadcyla® |
H32-VCMMAE | 0.3 | Superior to H32-DM1 |
Kadcyla® | 4.0 | Baseline comparator |
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the behavior of this compound in vivo. Phase 1 trials typically assess parameters such as maximum tolerated dose (MTD), clearance rate, and area under the concentration-time curve (AUC). Key pharmacokinetic findings include:
- MTD : Determined through dose escalation studies in patients with advanced cancers.
- Clearance : Reported values vary based on patient characteristics but indicate a need for individualized dosing regimens .
The following table presents pharmacokinetic parameters from various studies:
Parameter | Value |
---|---|
AUC | Variable by study |
Clearance (CL) | 0.2 - 0.5 L/h/kg |
Half-life (t½) | 3 - 5 days |
Clinical Implications
The clinical application of this compound has shown promise in treating various malignancies, particularly those expressing HER2 and other tumor-associated antigens. Clinical trials are ongoing to establish its safety profile and optimal dosing strategies.
Case Studies
Several case studies highlight the effectiveness of this compound-based therapies:
- Case Study 1 : A patient with HER2-positive breast cancer showed significant tumor reduction after treatment with an ADC utilizing this compound, achieving a partial response as per RECIST criteria.
- Case Study 2 : In a cohort study involving patients with non-small cell lung cancer (NSCLC), those treated with this compound demonstrated improved progression-free survival compared to those receiving standard chemotherapy.
Properties
Molecular Formula |
C53H75ClN8O13S |
---|---|
Molecular Weight |
1099.7 g/mol |
IUPAC Name |
[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[3-[[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methylsulfanyl]propanoyl-methylamino]propanoate |
InChI |
InChI=1S/C53H75ClN8O13S/c1-29(2)45(55)48(66)59-36(14-12-21-57-50(56)68)47(65)58-35-18-16-33(17-19-35)28-76-22-20-42(63)61(7)32(5)49(67)74-41-26-43(64)62(8)37-24-34(25-38(71-9)44(37)54)23-30(3)13-11-15-40(72-10)53(70)27-39(73-51(69)60-53)31(4)46-52(41,6)75-46/h11,13,15-19,24-25,29,31-32,36,39-41,45-46,70H,12,14,20-23,26-28,55H2,1-10H3,(H,58,65)(H,59,66)(H,60,69)(H3,56,57,68)/b15-11+,30-13+/t31-,32+,36+,39+,40-,41+,45+,46+,52+,53+/m1/s1 |
InChI Key |
VPFJBLCYMSCFKX-RRXQVXNVSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCSCC5=CC=C(C=C5)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)N)C)\C)OC)(NC(=O)O2)O |
Canonical SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSCC5=CC=C(C=C5)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)N)C)C)OC)(NC(=O)O2)O |
Origin of Product |
United States |
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